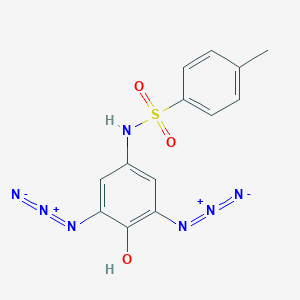

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide

Description

Properties

CAS No. |

918161-76-9 |

|---|---|

Molecular Formula |

C13H11N7O3S |

Molecular Weight |

345.34 g/mol |

IUPAC Name |

N-(3,5-diazido-4-hydroxyphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H11N7O3S/c1-8-2-4-10(5-3-8)24(22,23)18-9-6-11(16-19-14)13(21)12(7-9)17-20-15/h2-7,18,21H,1H3 |

InChI Key |

QCEDYRHZHKOUFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

This method involves the diazotization of an aniline derivative followed by the introduction of azide groups.

Step 1: Diazotization

- An aromatic amine (e.g., 4-hydroxyaniline) is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.

Step 2: Azidation

- The diazonium salt is subsequently treated with sodium azide to introduce the azido groups at the ortho or para positions relative to the amino group.

Sulfonamide Formation

Once the diazido compound is synthesized, the next step involves forming the sulfonamide linkage.

- Reaction with Sulfonyl Chloride

- The diazido compound can be reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

One-Pot Synthesis

Recent studies have explored one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel.

Several studies have reported on the synthesis of related compounds, providing insights into yields and optimization strategies:

Optimization Strategies

To improve yields and selectivity in synthesizing N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide, researchers have employed various optimization techniques:

Temperature Control : Adjusting reaction temperatures during diazotization and azidation steps can enhance yield.

Base Selection : The choice of base during sulfonamide formation significantly impacts product formation rates and purity.

Catalyst Efficiency : Utilizing more efficient catalysts can reduce reaction times and improve overall yields in one-pot synthesis approaches.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The azido groups can be reduced to amines under specific conditions.

Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like DMF.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted azido derivatives.

Scientific Research Applications

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of azido group interactions with biomolecules.

Medicine: Investigated for potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves the interaction of its functional groups with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl and sulfonamide groups can interact with various enzymes and proteins, influencing biological pathways .

Comparison with Similar Compounds

Research Findings and Inferences

While direct experimental data on This compound is absent in the provided evidence, inferences can be drawn from structural analogs:

- Thermal Behavior : Sulfonamides with azido groups (e.g., similar to the target compound) exhibit exothermic decomposition above 150°C, necessitating low-temperature storage. In contrast, 6Q0’s oxazol ring likely improves thermal resilience .

- Biological Activity: Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The target compound’s azides may enable covalent binding to biological targets, while 6Q0’s oxazol could modulate receptor affinity .

Biological Activity

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

The compound's molecular structure is characterized by the presence of diazido and hydroxyphenyl groups, which contribute to its reactivity and biological interactions. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N5O3S |

| Molecular Weight | 303.34 g/mol |

| Density | 1.362 g/cm³ |

| Boiling Point | 446.9 °C at 760 mmHg |

| Melting Point | Not available |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action appears to involve the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumor cells .

Case Study: Inhibition of Cell Viability

In a controlled study, the compound was tested against MG-63 osteosarcoma cells, showing a concentration-dependent reduction in cell viability. The inhibitory effect was more pronounced under hypoxic conditions, mimicking the tumor microenvironment. The results indicated that the compound's efficacy surpassed that of acetazolamide (AZM), a clinically used carbonic anhydrase inhibitor .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that sulfonamide derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Mechanism of Action

The anti-inflammatory activity is hypothesized to be linked to the compound's ability to inhibit specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition leads to a decrease in the synthesis of inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings related to SAR include:

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's ability to interact with target proteins.

- Hydroxy Group : The hydroxy group at the para position plays a critical role in enhancing solubility and bioavailability.

- Diazido Group : This moiety is essential for the compound's reactivity and biological interactions.

Summary of Research Findings

A summary of significant findings regarding the biological activity of this compound is presented below:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of HT-29 and MDA-MB-231 cells |

| Anti-inflammatory Properties | Modulation of inflammatory cytokines |

| Mechanism | Inhibition of carbonic anhydrase isoforms |

Q & A

Q. How can researchers design experiments to differentiate between kinetic and thermodynamic control in sulfonamide formation?

- Methodological Answer : Vary reaction time and temperature, then analyze product ratios (e.g., via HPLC or GC-MS). Low-temperature, short-duration conditions favor kinetic products, while prolonged heating under thermodynamic control stabilizes the most stable conformer. Transition-state theory and Eyring plots quantify activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.